molecular formula C14H27NO3 B14002296 2-(Acetylamino)dodecanoic acid CAS No. 5440-47-1

2-(Acetylamino)dodecanoic acid

Cat. No.: B14002296
CAS No.: 5440-47-1
M. Wt: 257.37 g/mol
InChI Key: ZNZSRMPKAXHGNR-UHFFFAOYSA-N
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Description

2-(Acetylamino)dodecanoic acid is a specialized fatty acid derivative of dodecanoic acid (lauric acid), a medium-chain saturated fatty acid with a 12-carbon atom chain . This modified compound, featuring an acetamide group, is designed for advanced research applications where the properties of classic fatty acids are a starting point for more complex chemical and biological investigations. As a modified lipid, it is of significant interest in studying cell membrane interactions, signal transduction pathways, and the synthesis of novel complex lipids or artificial ceramides . Fatty acids and their derivatives are known to influence inflammatory signaling; for instance, lauric acid has been shown to activate pathways like NF-κB via interactions with receptors such as TLR-4 . Researchers can utilize this compound to probe similar mechanisms or to develop prodrug strategies, as the attachment of fatty acid chains like decanoic acid is a established method to enhance drug lipophilicity and create long-acting injectable depot formulations . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications including purity, identity confirmed by spectral data, and other quality control measures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5440-47-1

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

2-acetamidododecanoic acid

InChI

InChI=1S/C14H27NO3/c1-3-4-5-6-7-8-9-10-11-13(14(17)18)15-12(2)16/h13H,3-11H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

ZNZSRMPKAXHGNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)O)NC(=O)C

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies

Conventional Synthetic Routes for 2-(Acetylamino)dodecanoic Acid Production

The traditional synthesis of this compound typically involves the acylation of the corresponding amino acid, 2-aminododecanoic acid. A common method is the reaction of 2-aminododecanoic acid with acetic anhydride (B1165640), which serves as the acetylating agent. This reaction is often carried out under reflux conditions. Another approach involves the use of acetyl chloride. These methods, while straightforward, can sometimes be hampered by side reactions and may require purification steps like recrystallization to obtain a product of high purity.

A classic method for preparing α-amino acids, which can then be acetylated, is the Strecker synthesis. This process involves the reaction of dodecanal (B139956) with ammonia (B1221849) and cyanide, followed by hydrolysis to yield 2-aminododecanoic acid. The subsequent acetylation provides the desired product.

The Gabriel synthesis offers an alternative route. This method utilizes potassium phthalimide (B116566) to convert a halide into a primary amine. For the synthesis of 2-aminododecanoic acid, this would involve the reaction of an α-halo dodecanoic acid ester with potassium phthalimide, followed by hydrolysis to release the amino acid. The final step would again be acetylation.

Stereoselective and Enantioselective Synthesis Approaches

The development of stereoselective and enantioselective methods for the synthesis of α-amino acids and their derivatives is of significant importance, as the biological activity of these compounds is often dependent on their stereochemistry.

One notable approach for the enantioselective synthesis of α-amino acids involves the catalytic asymmetric reduction of a ketone precursor. organic-chemistry.org For instance, a chiral oxazaborolidine catalyst can be used to reduce a trichloromethyl ketone to a secondary alcohol with high enantioselectivity. organic-chemistry.org This alcohol can then be converted into the corresponding α-azido acid, which upon reduction, yields the enantiomerically pure α-amino acid. organic-chemistry.org

Copper-catalyzed reactions have also emerged as a powerful tool for the enantioselective synthesis of α-quaternary ketones, which can be precursors to α-amino acids. nih.gov These methods often employ a chiral phosphine (B1218219) ligand to control the stereochemical outcome of the reaction. nih.gov Furthermore, ligand-controlled hydrocupration of α,β-unsaturated carbonyl compounds allows for the enantioselective synthesis of β-amino acid derivatives, showcasing the versatility of copper catalysis in asymmetric synthesis. nih.gov

Organocatalysis provides another avenue for enantioselective synthesis. Chiral amidine-based catalysts and bifunctional double hydrogen bond donor-amine organocatalysts have been successfully employed in the synthesis of β-amino acid derivatives. wustl.edu For example, the kinetic resolution of racemic N-carbalkoxy-3-substituted isoxazolidin-5-ones can be achieved using these catalysts. wustl.edu

Preparation and Characterization of Structurally Modified Derivatives

The synthesis of structurally modified derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Derivatization can be achieved through various chemical transformations. For instance, a series of dodecanoic acid derivatives have been synthesized by first converting dodecanoic acid to its acyl chloride using thionyl chloride, followed by reaction with various aminopyridines. researchgate.net This approach allows for the introduction of different heterocyclic moieties.

The synthesis of more complex derivatives, such as those incorporating adamantyl groups, has also been reported. nih.gov For example, 12-(3-adamantan-1-yl-ureido) dodecanoic acid can be synthesized by reacting 1-adamantyl isocyanate with 12-aminododecanoic acid. nih.gov This derivative can then be further modified, for instance, by coupling it with other amino acids or their esters. nih.gov

The characterization of these derivatives is essential to confirm their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed for this purpose. ontosight.ai

Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. This includes the use of renewable feedstocks, less hazardous reagents, and more efficient catalytic systems.

One area of focus is the use of biocatalysis. For example, the production of ω-hydroxy dodecanoic acid from dodecanoic acid has been achieved using a whole-cell biocatalyst based on an engineered P450 monooxygenase. nih.gov This biocatalytic approach offers a more sustainable alternative to traditional chemical oxidation methods. Furthermore, multi-enzyme cascade reactions are being explored for the synthesis of ω-aminododecanoic acid from renewable sources like lauric acid, which is found in vegetable oils. researchgate.net

The use of greener solvents and reaction conditions is another key aspect of green chemistry. Microwave-assisted organic synthesis, for instance, can significantly reduce reaction times and often eliminates the need for a solvent. dokumen.pubmdpi.com Ultrasound-assisted synthesis is another energy-efficient method that can enhance reaction rates. dokumen.pub The development of reactions that can be performed in water or other environmentally benign solvents is also a major goal.

Catalytic Systems and Reaction Optimization for Synthesis

In the hydrogenation of dodecanoic acid, iridium-based catalysts have shown promise. mdpi.com The choice of support material for the catalyst can significantly influence its reactivity and selectivity. mdpi.com For example, Ir/Nb2O5 has been found to be effective for the selective production of dodecanol, while Ir/MoO3 primarily yields dodecane. mdpi.com Reaction parameters such as temperature, hydrogen pressure, and reaction time are optimized to achieve the desired product distribution. mdpi.com

For the synthesis of amides from carboxylic acids and amines, various catalytic methods have been developed to overcome the high temperatures and long reaction times often required in non-catalyzed reactions. csic.es Lewis acid catalysts and other activating agents can promote the reaction under milder conditions. researchgate.net

Reaction optimization often involves a systematic study of various parameters. Response Surface Methodology (RSM) is a statistical approach that can be used to efficiently optimize reaction conditions by considering the interactions between different variables, such as catalyst loading, temperature, and reaction time. rsc.org

Advanced Analytical and Spectroscopic Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(Acetylamino)dodecanoic acid. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map the complete atomic connectivity and confirm the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the protons of the long alkyl chain, the methine proton at the alpha-carbon (C2), the amide proton, and the acetyl methyl group.

The terminal methyl group (C12) of the dodecanoic acid chain typically appears as a triplet around 0.88 ppm. The large group of methylene (CH₂) protons in the middle of the chain (C4-C11) creates a broad, complex multiplet centered around 1.25 ppm. The methylene protons adjacent to the alpha-carbon (C3) are shifted slightly downfield to approximately 1.6-1.8 ppm. The methine proton at the alpha-carbon (H2), being adjacent to both the carboxylic acid and the nitrogen atom, appears as a multiplet further downfield, typically in the range of 4.4-4.5 ppm. The amide proton (NH) signal is usually observed as a doublet between 6.0 and 6.5 ppm, with its chemical shift and multiplicity being dependent on the solvent and concentration. The sharp singlet for the three protons of the acetyl methyl group is found around 2.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H12 (CH₃) ~ 0.88 Triplet (t)
H4-H11 (-(CH₂)₈-) ~ 1.25 Multiplet (m)
H3 (-CH₂-) ~ 1.6 - 1.8 Multiplet (m)
Acetyl CH₃ ~ 2.0 Singlet (s)
H2 (>CH-) ~ 4.4 - 4.5 Multiplet (m)
Amide NH ~ 6.0 - 6.5 Doublet (d)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The carboxylic acid carbonyl carbon (C1) is the most deshielded, appearing around 175-176 ppm. The acetyl carbonyl carbon resonates at a slightly higher field, typically around 170 ppm. The alpha-carbon (C2), attached to the nitrogen atom, is found in the 50-55 ppm region. The carbon of the acetyl methyl group appears at approximately 23 ppm. The carbons of the long alkyl chain show characteristic signals: C12 at ~14 ppm, C3 at ~32-34 ppm, and the remaining methylene carbons (C4-C11) resonating in a dense cluster between 22 and 32 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (Carboxyl C=O) ~ 175 - 176
Acetyl C=O ~ 170
C2 (>CH-) ~ 50 - 55
C3 (-CH₂-) ~ 32 - 34
C4-C10 (-(CH₂)₇-) ~ 29 - 30
C11 (-CH₂-) ~ 22.7
Acetyl CH₃ ~ 23

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would show a correlation between the amide (NH) proton and the alpha-proton (H2). H2 would also show a correlation to the H3 methylene protons. A cascade of correlations would be observed along the entire dodecanoic acid backbone, from H3 through to the terminal H12 methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. researchgate.netnih.gov It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.4 ppm (H2) would correlate with the carbon signal at ~52 ppm (C2), and the acetyl methyl proton signal at ~2.0 ppm would correlate with the acetyl methyl carbon at ~23 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. magritek.com This is vital for connecting different spin systems. Key HMBC correlations would include the one between the acetyl methyl protons and the acetyl carbonyl carbon (~170 ppm), as well as the alpha-carbon (C2). The amide proton would show a correlation to the acetyl carbonyl carbon and the alpha-carbon (C2). The H2 proton would show correlations to the carboxylic carbonyl (C1), the C3 carbon, and the acetyl carbonyl carbon.

Table 3: Key Expected 2D NMR Correlations for this compound.

Experiment Correlating Protons (¹H) Correlating Nucleus (¹H or ¹³C)
COSY NH H2
COSY H2 H3
COSY H3 H4
HSQC H2 C2
HSQC Acetyl CH₃ Acetyl C
HMBC Acetyl CH₃ Acetyl C=O, C2
HMBC H2 C1, C3, Acetyl C=O

Mass Spectrometry Techniques for Molecular Structure and Composition Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, and providing structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of a molecule. For this compound (molecular formula C₁₄H₂₇NO₃), HRMS can confirm this composition by matching the experimentally measured mass with the theoretically calculated exact mass. When analyzed using electrospray ionization (ESI) in positive ion mode, the compound is typically observed as the protonated molecule, [M+H]⁺.

Table 4: HRMS Data for the Protonated Molecule of this compound.

Ion Formula Calculated Exact Mass [M+H]⁺

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (such as the [M+H]⁺ parent ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation of N-acyl amino acids is well-characterized and typically involves several key pathways. nih.gov

For this compound, the protonated molecule (m/z 258.2) would be expected to undergo characteristic fragmentations:

Loss of Water: A neutral loss of H₂O (18.01 Da) from the carboxylic acid group is a common initial fragmentation, leading to a fragment ion at m/z 240.2.

Loss of Ketene: The acetyl group can be eliminated as a neutral ketene molecule (CH₂=C=O, 42.01 Da), resulting in an ion corresponding to the protonated 2-aminododecanoic acid at m/z 216.2. nih.gov

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44.00 Da) or the loss of H₂O + CO (formic acid, 46.01 Da) can also occur.

Side-Chain Cleavage: Fragmentation along the long alkyl chain can occur, though this is often less prominent than cleavages near the functional groups.

These fragmentation patterns allow for the confirmation of both the N-acetyl group and the dodecanoic acid backbone.

Table 5: Predicted Key MS/MS Fragment Ions for Protonated this compound.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss
258.2 240.2 H₂O
258.2 216.2 C₂H₂O (Ketene)
258.2 198.2 H₂O + C₂H₂O

Table of Compounds

Compound Name
This compound

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like this compound. The technique allows for the ionization of the analyte directly from a solution, typically resulting in the formation of intact molecular ions with minimal fragmentation.

In positive-ion mode , this compound is expected to be readily detected as the protonated molecule [M+H]⁺. Additionally, adduct formation with alkali metal ions, such as sodium [M+Na]⁺ and potassium [M+K]⁺, is commonly observed, particularly if these ions are present in the solvent or as sample contaminants. The high sensitivity of ESI in positive-ion mode is advantageous, especially when coupled with liquid chromatography (LC) for separation from complex mixtures. Derivatization of the carboxylic acid group can further enhance ionization efficiency, though it is not strictly necessary for this compound.

In negative-ion mode , the acidic carboxylic acid proton is easily lost, leading to the formation of the deprotonated molecule [M-H]⁻ as the predominant ion. This mode is often highly sensitive and provides a clear, unambiguous signal for the molecular weight of the compound. The choice between positive and negative mode depends on the specific analytical goals, such as the desired sensitivity and the nature of the sample matrix.

Tandem mass spectrometry (MS/MS) analysis of the precursor ions can be employed for structural elucidation. Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely result in characteristic neutral losses, such as the loss of water (H₂O) from the carboxylic acid group and the loss of the acetyl group. Fragmentation of the [M-H]⁻ ion typically involves cleavage of the amide bond and fragmentation along the fatty acid chain.

Table 1: Expected Ions for this compound in ESI-MS

Ionization ModeIon FormulaDescriptionCalculated m/z
Positive[C₁₄H₂₇NO₃ + H]⁺Protonated Molecule258.20
Positive[C₁₄H₂₇NO₃ + Na]⁺Sodiated Adduct280.18
Positive[C₁₄H₂₇NO₃ + K]⁺Potassiated Adduct296.16
Negative[C₁₄H₂₇NO₃ - H]⁻Deprotonated Molecule256.19

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique used for analyzing a wide range of molecules. For a relatively small molecule like this compound, the primary challenge is the potential for interference from matrix-derived signals in the low mass range. mdpi.com Therefore, the careful selection of an appropriate matrix is critical for successful analysis.

Matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are commonly used for lipids and peptides and could be applied here. nih.gov Inorganic matrices or specially designed organic matrices can also be employed to minimize background signals. nih.gov

In MALDI-MS analysis, this compound is expected to be observed primarily as cationized species, such as [M+Na]⁺ and [M+K]⁺, even in the absence of added salts, due to the high affinity of the carboxyl and amide oxygens for alkali cations. Protonated molecules [M+H]⁺ may also be observed, depending on the matrix and sample preparation method. The high mass accuracy of TOF analyzers allows for precise molecular weight determination and confirmation of the elemental composition. While MALDI is often used for larger molecules, its application to smaller lipids and their derivatives is well-established, offering rapid and sensitive analysis. mdpi.com

Table 2: Potential Matrices and Expected Ions in MALDI-TOF MS

MatrixExpected Ion(s)Rationale/Comments
α-Cyano-4-hydroxycinnamic acid (CHCA)[M+H]⁺, [M+Na]⁺, [M+K]⁺Commonly used for peptides and small molecules; may have some matrix interference. nih.gov
2,5-Dihydroxybenzoic acid (DHB)[M+H]⁺, [M+Na]⁺, [M+K]⁺Provides softer ionization, good for labile compounds; less background than CHCA. nih.gov
9-Aminoacridine (9-AA)[M-H]⁻Often used in negative-ion mode for acidic lipids, providing clean spectra.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its carboxylic acid, secondary amide, and long alkyl chain functionalities.

The carboxylic acid group will produce a very broad O-H stretching band, typically centered around 3000 cm⁻¹, which often overlaps with C-H stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid is expected as a strong, sharp band around 1700-1725 cm⁻¹.

The secondary amide group gives rise to several distinct bands. The N-H stretching vibration (Amide A) appears as a moderate band in the region of 3300-3350 cm⁻¹. The amide carbonyl (C=O) stretching vibration, known as the Amide I band, is very intense and is expected near 1650 cm⁻¹. The Amide II band, which results from a combination of N-H bending and C-N stretching, is found around 1550 cm⁻¹.

The long dodecyl chain will be evidenced by strong, sharp bands corresponding to the asymmetric and symmetric stretching vibrations of methylene (CH₂) groups, typically found near 2920 cm⁻¹ and 2850 cm⁻¹, respectively. CH₂ bending (scissoring) vibrations appear near 1465 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide (N-H)N-H Stretch (Amide A)3300 - 3350Medium
Carboxylic Acid (O-H)O-H Stretch2500 - 3300Broad, Strong
Alkyl (C-H)Asymmetric CH₂ Stretch~2920Strong
Alkyl (C-H)Symmetric CH₂ Stretch~2850Strong
Carboxylic Acid (C=O)C=O Stretch1700 - 1725Strong
Amide (C=O)C=O Stretch (Amide I)~1650Strong
Amide (N-H, C-N)N-H Bend + C-N Stretch (Amide II)~1550Medium-Strong
Alkyl (C-H)CH₂ Bending~1465Medium

Raman Spectroscopy Applications

Raman spectroscopy provides information that is complementary to FTIR spectroscopy. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and skeletal vibrations, making it ideal for studying the long alkyl chain of this compound.

The C-H stretching region (2800-3000 cm⁻¹) in the Raman spectrum will show strong signals for the CH₂ and CH₃ groups of the dodecyl chain. researchgate.net The C-C skeletal stretching modes of the alkyl chain, which appear in the 800-1200 cm⁻¹ region, are also typically strong and can provide information about the conformational order (e.g., trans vs. gauche content) of the chain.

The carbonyl stretching vibrations of both the carboxylic acid (~1700-1725 cm⁻¹) and the amide (~1650 cm⁻¹) groups are also Raman active, although they are often weaker than in the corresponding FTIR spectrum. The CH₂ bending (scissoring) mode around 1440 cm⁻¹ is another prominent feature in the Raman spectra of long-chain fatty acids. mdpi.com This technique is valuable for studying the conformational properties and intermolecular interactions of the molecule in both solid and solution states.

Table 4: Characteristic Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Alkyl (C-H)Asymmetric/Symmetric CH₂ Stretch2850 - 2930Strong
Amide (C=O)C=O Stretch (Amide I)~1650Medium
Alkyl (C-H)CH₂ Bending (Scissoring)~1440Strong
Alkyl (C-H)CH₂ Twisting~1300Medium
Alkyl (C-C)C-C Skeletal Stretch1060 - 1130Strong

Electronic Absorption and Circular Dichroism Spectroscopy

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical properties of chiral molecules. nih.gov Since this compound possesses a stereocenter at the C-2 position, CD spectroscopy is essential for distinguishing between its enantiomers (R- and S-forms) and determining the enantiomeric excess of a sample.

The principle of CD spectroscopy relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This differential absorption, plotted as a function of wavelength, generates a unique CD spectrum. For N-acetylated amino acids, the electronic transitions of the amide chromophore are particularly sensitive to the chiral environment. Typically, N-acetyl-L-amino acids exhibit a characteristic negative Cotton effect (a negative band) around 210-220 nm, corresponding to the n → π* transition of the amide group.

In the analysis of this compound, the CD spectrum would be measured to confirm the absolute configuration of a synthesized or isolated sample. By comparing the spectrum to that of a known standard or based on established rules for N-acetylated amino acids, the stereochemistry can be assigned. The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess, allowing for quantitative assessment of chiral purity. The technique is particularly valuable in monitoring the outcome of asymmetric syntheses or enantioselective separations. nih.gov

X-ray Diffraction and Crystallographic Analysis for Solid-State Structure

X-ray diffraction (XRD), specifically single-crystal X-ray crystallography, provides the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would yield an unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the dodecanoyl chain and acetylamino group.

For the analysis to be successful, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The resulting diffraction data are processed to generate an electron density map, from which the positions of the individual atoms can be resolved.

The crystallographic data would provide invaluable insights:

Absolute Configuration: For a chiral crystal, the analysis can definitively establish the absolute stereochemistry (R or S) of the C-2 carbon.

Molecular Conformation: It reveals the preferred spatial orientation of the long alkyl chain and the acetylamino substituent.

Intermolecular Interactions: The analysis details how individual molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (e.g., between the amide N-H and carbonyl oxygen of adjacent molecules) and van der Waals forces. This information is critical for understanding the compound's physical properties, such as melting point and solubility.

While specific crystallographic data for this compound is not widely published, studies on similar fatty acid derivatives demonstrate the power of this technique to elucidate detailed structural features. nih.gov

Advanced Chromatographic Methods for Separation and Characterization

Chromatography is an indispensable tool for the separation, purification, and analysis of chemical compounds. For a molecule like this compound, various advanced chromatographic techniques are employed to handle its specific physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. hplc.eu

Reversed-Phase HPLC: This is the most common mode for analysis. The compound is separated on a nonpolar stationary phase (typically C18) with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure the carboxyl group is protonated for better peak shape. csus.edusielc.com Detection can be achieved using a UV detector (monitoring the amide chromophore around 200-210 nm) or, for higher sensitivity and structural confirmation, a mass spectrometer (LC-MS). sielc.com

Chiral HPLC: To separate the enantiomers of this compound, chiral HPLC is required. This involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for resolving the enantiomers of N-acylated amino acids. chromatographyonline.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. chromatographyonline.com The choice of mobile phase (normal-phase or reversed-phase) is critical for achieving optimal resolution.

Below is a table of typical starting parameters for the HPLC analysis of this compound.

ParameterReversed-Phase AnalysisChiral Analysis
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Chiral Stationary Phase (e.g., Amylose-based, 4.6 x 250 mm)
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid (Gradient elution)Hexane / Isopropanol with 0.1% Trifluoroacetic Acid (Isocratic)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 205 nm or Mass Spectrometry (MS)UV at 210 nm or Polarimeter
Column Temp. 30 °C25 °C

Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar, low-volatility compounds like this compound requires a chemical modification step known as derivatization. unipi.it The free carboxylic acid and the amide group make the molecule unsuitable for direct GC analysis.

Derivatization: Before analysis, the compound must be converted into a more volatile and thermally stable derivative. A common approach is esterification of the carboxylic acid group, for example, by reaction with methanol to form the methyl ester, or with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ester. unipi.itnist.gov

Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column). gsconlinepress.com The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and fragments them in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern would show characteristic ions, such as the loss of the ester group or cleavage along the fatty acid chain, allowing for unambiguous structure confirmation.

The table below outlines typical parameters for a GC-MS analysis following derivatization.

ParameterTypical Value
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium (1.0 mL/min)
Injection Mode Splitless
Injector Temp. 280 °C
Oven Program Start at 80°C, ramp at 10°C/min to 280°C, hold for 5 min
MS Ionization Electron Impact (EI, 70 eV)
MS Scan Range 50-500 m/z

Capillary Electrophoresis (CE) is a high-efficiency separation technique that uses an electric field to separate ions based on their charge-to-size ratio. It offers advantages such as short analysis times, low sample and reagent consumption, and high resolving power. nih.govmdpi.com

Capillary Zone Electrophoresis (CZE): In its simplest form, CZE, a background electrolyte (BGE) fills a narrow-bore fused-silica capillary. mdpi.com For the analysis of this compound, a basic BGE (e.g., a borate or phosphate buffer at pH > 8) would be used to deprotonate the carboxylic acid, giving the molecule a negative charge. When a high voltage is applied, the negatively charged analyte migrates toward the anode, but is swept toward the cathode (and the detector) by the strong electroosmotic flow.

Chiral CE: CE is also a powerful tool for enantiomeric separations. mdpi.com This is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins (CDs), particularly derivatized CDs like hydroxypropyl-β-cyclodextrin, are commonly used for this purpose. The enantiomers of this compound will have slightly different affinities for inclusion within the hydrophobic cavity of the cyclodextrin, leading to different effective mobilities and resulting in their separation into two distinct peaks. mdpi.com This method provides an excellent alternative to chiral HPLC for assessing enantiomeric purity.

Biochemical and Biological Roles in Cellular and Subcellular Systems

Involvement in Lipid Metabolism and Fatty Acid Pathways

Scientific literature does not currently provide specific evidence to detail the involvement of 2-(Acetylamino)dodecanoic acid as an intermediary in fatty acid elongation, desaturation, or its participation in glycerolipid and phospholipid metabolism. The metabolism of dodecanoic acid (lauric acid) is well-documented, involving beta-oxidation and its incorporation into various lipids; however, the specific role of its N-acetylated form, this compound, within these pathways has not been elucidated in available research.

There is no direct evidence in the reviewed literature to support the role of this compound as a direct intermediate in the canonical pathways of fatty acid elongation or desaturation of dodecanoic acid.

The incorporation of fatty acids into glycerolipids and phospholipids (B1166683) is a fundamental cellular process. However, specific studies detailing the participation of this compound in these metabolic pathways are not available.

Role as an N-Acyl Amide Signaling Molecule

While the class of N-acyl amides includes many important signaling molecules, specific research identifying and characterizing this compound as an endogenous signaling molecule is lacking.

There is no clear evidence from available scientific literature confirming the endogenous occurrence or outlining the specific biosynthetic pathways of this compound in either prokaryotic or eukaryotic systems.

The role of N-acyl amides in host-microbe interactions is an active area of research. However, studies specifically implicating this compound in these interactions are not found in the current body of scientific literature.

While in vitro studies are crucial for understanding biochemical functions, there is a lack of published in vitro research that specifically investigates the functional significance of this compound in biochemical pathways.

Interactions with Enzymes and Protein Targets

The interaction of this compound with enzymes and other proteins is fundamental to its biological activity. These interactions can range from direct binding within catalytic or regulatory sites to influencing broader metabolic pathways like fatty acid synthesis.

Ligand Binding to Specific Enzyme Active Sites and Allosteric Sites

Enzymes function by binding to substrates at a specific region known as the active site, where catalysis occurs. khanacademy.org The chemical properties of the amino acids within the active site, including their size, shape, and charge, create a highly specific environment that is uniquely suited to bind a particular substrate. khanacademy.org Beyond the active site, some enzymes possess allosteric sites. Ligands binding to these sites can modulate the enzyme's activity without directly participating in the reaction, offering a crucial layer of regulation. nih.gov It is plausible to find allosteric sites that are unique and can serve as specific targets for drug discovery. nih.gov

While direct experimental evidence detailing the binding of this compound to specific enzyme active or allosteric sites is not extensively documented, its structure as an N-acyl amino acid suggests it may serve as a ligand for enzymes involved in lipid metabolism. The specificity of such binding would be determined by the precise fit of the dodecanoyl tail and the acetylamino headgroup into the binding pocket of a target enzyme.

Modulation of Enzyme Activity (e.g., hydrolases, transferases)

N-acyl amino acids are a class of bioactive lipids whose endogenous levels are regulated by specific enzymes. nih.gov Research has identified enzymes that can both synthesize and hydrolyze these molecules, thereby controlling their signaling functions. nih.gov Two key enzymes in this class are Peptidase M20 domain containing 1 (PM20D1) and Fatty Acid Amide Hydrolase (FAAH). nih.gov

PM20D1 is a secreted enzyme that functions as a bidirectional N-acyl amino acid synthase/hydrolase in the circulation. nih.gov

FAAH acts as a second, intracellular synthase/hydrolase, with a more restricted substrate scope compared to PM20D1. nih.gov

Given its structure, this compound could potentially act as a substrate or modulator for hydrolases similar to PM20D1 or FAAH. For instance, dodecanoyl-[acyl-carrier-protein] hydrolase is a specific type of hydrolase that acts on thioester bonds involving dodecanoate, demonstrating enzymatic specificity for the 12-carbon acyl chain. wikipedia.org The presence of the N-acetyl group in this compound would be a key determinant for its interaction with and modulation of such enzymes.

EnzymeFunctionLocationPotential Interaction with N-Acyl Amino Acids
PM20D1Bidirectional N-acyl amino acid synthase/hydrolaseExtracellular/CirculationRegulates levels of circulating N-acyl amino acids. nih.gov
FAAHBidirectional N-acyl amino acid synthase/hydrolaseIntracellularRegulates intracellular levels of a subset of N-acyl amino acids. nih.gov
Acylaminoacyl-peptide HydrolaseCleaves N-acetylated amino acids from the N-terminus of peptidesIntracellularSubstrate specificity is influenced by the nature of the amino acid residues. nih.gov

Interactions with Acyl Carrier Proteins (ACPs) in Fatty Acid Synthesis

Fatty acid synthesis is a fundamental anabolic process that creates fatty acids from acetyl-CoA and malonyl-CoA. wikipedia.orglibretexts.org A key component of this machinery is the Acyl Carrier Protein (ACP), a small, highly conserved protein that carries the growing acyl intermediates. nih.govwikipedia.org The growing fatty acid chain is attached to the ACP through a thioester linkage to a 4'-phosphopantetheine (B1211885) prosthetic group. nih.govwikipedia.org

The synthesis of a 12-carbon fatty acid like dodecanoic acid (lauric acid) is a direct product of the fatty acid synthase (FAS) system, where the acyl chain is elongated while attached to an ACP. libretexts.org However, this compound is not a typical intermediate of de novo fatty acid synthesis. Instead, it is more likely formed through a separate pathway where dodecanoic acid, after its synthesis and release from ACP, is subsequently conjugated to an acetylated amino group. Therefore, a direct interaction of this compound with ACPs within the canonical fatty acid synthesis pathway is unlikely.

Influence on Cellular Signaling Pathways (Mechanistic Focus)

As a potential signaling molecule, this compound may exert its influence by engaging with cell surface receptors and modulating the activity of downstream intracellular messenger systems.

Engagement with G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are crucial for translating extracellular signals into intracellular responses. nih.govmdpi.com A subset of these receptors has been identified to be activated by free fatty acids (FFAs), acting as sensors for these nutrients. nih.gov Two such receptors are FFA1 (also known as GPR40) and GPR120, which respond to long-chain fatty acids, including dodecanoic acid. nih.govmdpi.com

The activation of these receptors by FFAs initiates conformational changes that lead to the recruitment and activation of intracellular G proteins. nih.govnih.gov While N-acyl amino acids are recognized as a family of bioactive lipids with various physiological functions, the specific GPCRs that this compound may engage are not fully elucidated. nih.gov However, the structural similarity to dodecanoic acid suggests a potential for interaction with fatty acid-sensing GPCRs. The N-acetylamino group would likely confer a distinct binding specificity compared to the free carboxylic acid of dodecanoic acid, potentially leading to unique signaling outcomes. Some agonists have been shown to activate GPCRs through non-canonical mechanisms, such as by directly rearranging an intracellular loop that interacts with transducers, offering another potential mode of action. nih.govconsensus.app

ReceptorEndogenous LigandsPrimary G-Protein CouplingKey Functions
FFA1 (GPR40)Medium to long-chain fatty acids (e.g., Dodecanoic acid)Gαq/11Glucose-stimulated insulin (B600854) secretion. nih.govmdpi.com
GPR120Medium to long-chain fatty acids (e.g., Dodecanoic acid)Gαq/11, Gαi, β-arrestinsIncretin hormone release, anti-inflammatory effects, insulin sensitization. nih.govmdpi.com

Modulation of Intracellular Second Messenger Systems

Upon activation by a ligand, GPCRs trigger intracellular signaling cascades that rely on the generation of second messengers. reactome.org These small molecules, such as cyclic AMP (cAMP), inositol (B14025) phosphates (IPs), and diacylglycerol (DAG), amplify the initial signal and elicit a cellular response. reactome.orgclinicalgate.com

The specific second messenger system modulated by this compound would depend on the GPCR it activates.

Gαq/11 Pathway : If it were to engage a receptor like FFA1, it would likely activate the Gαq/11 pathway. This leads to the activation of phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG. IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C. mdpi.comclinicalgate.com

Gαs/Gαi Pathways : Activation of other GPCRs can lead to the stimulation (via Gαs) or inhibition (via Gαi) of adenylyl cyclase, which alters the intracellular concentration of cAMP. mdpi.com cAMP is a crucial second messenger that activates protein kinase A, which in turn phosphorylates numerous target proteins, modulating their activity. nih.govnih.gov

Therefore, by potentially engaging with a specific GPCR, this compound could influence a variety of cellular processes through the fine-tuned regulation of these second messenger systems. The sustained turnover of molecules like inositol phosphates can lead to persistent metabolic flux and long-term changes in cellular function. nih.gov

Impact on Receptor-Ligand Dynamics

Extensive searches of scientific literature and databases have revealed a significant gap in the current body of research regarding the specific impact of this compound on receptor-ligand dynamics. As of now, there are no published studies, clinical trials, or detailed research findings that directly investigate the interaction of this particular compound with any class of cellular or subcellular receptors.

Consequently, information regarding its potential to modulate the binding affinity of ligands, act as an agonist or antagonist, or influence the conformational changes in receptors that are critical for signal transduction is not available. The broader class of N-acyl amino acids, to which this compound belongs, is known to encompass a variety of bioactive lipids with roles in cell signaling. However, the specific functions are highly dependent on the nature of both the fatty acid and the amino acid components, preventing direct extrapolation to this compound without specific experimental evidence.

Due to the absence of research in this area, no data on binding affinities, dissociation constants (Kd), inhibition constants (Ki), or efficacy (EC50 or IC50 values) for this compound in relation to any receptor system has been reported. Therefore, a data table summarizing such interactions cannot be constructed at this time.

Further research is required to elucidate whether this compound has any significant role in receptor-ligand dynamics and to determine its potential physiological or pharmacological effects at the cellular and subcellular levels.

Metabolic Pathways and Biosynthetic Mechanisms

Biosynthesis of 2-(Acetylamino)dodecanoic Acid and Related N-Acyl Fatty Acids

The formation of N-acyl amino acids is a multi-step process that brings together components from fatty acid and amino acid metabolism. nih.gov This class of lipids is noted for its structural relationship to endocannabinoids, such as anandamide. nih.gov

Dodecanoic acid, also known as lauric acid, is a 12-carbon saturated fatty acid that forms the backbone of the compound . wikipedia.orgatamanchemicals.com Its de novo synthesis begins with the precursor molecule acetyl-CoA, which is primarily derived from carbohydrate metabolism. libretexts.orgfrontiersin.org The process is catalyzed by a multi-enzyme complex called fatty acid synthase. utah.edu

The key steps in the formation of the dodecanoic acid backbone are:

Carboxylation of Acetyl-CoA: The pathway is initiated by the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction that is dependent on ATP and the coenzyme biotin. libretexts.orgfrontiersin.org

Chain Elongation: The fatty acid synthase complex then orchestrates a repeating four-step sequence: condensation, reduction, dehydration, and another reduction. In each cycle, a two-carbon unit from malonyl-ACP (the acyl carrier protein form of malonyl-CoA) is added to the growing fatty acid chain. libretexts.org

Termination: The elongation process continues until the 12-carbon chain of dodecanoic acid is formed.

The defining step in the biosynthesis of this compound is the N-acylation reaction, where the dodecanoic acid backbone is covalently linked to an amino group via an amide bond. nih.gov This process can be catalyzed by several types of enzymes and is crucial for the formation of a wide array of N-acyl amino acids (NAAAs). nih.gov

Two key enzymes, PM20D1 and Fatty Acid Amide Hydrolase (FAAH), have been identified as bidirectional catalysts, capable of both synthesizing and hydrolyzing N-acyl amino acids. elifesciences.org This dual functionality suggests a dynamic regulation of NAAA levels. elifesciences.org Other enzymes, such as N-acyltransferases and cytochrome c, have also been implicated in the synthesis of specific NAAAs, like N-arachidonoyl glycine. nih.govmdpi.comdiva-portal.org The enzymatic synthesis of N-acyl glycines, for instance, can utilize free fatty acids as the acyl donor. researchgate.net

Table 1: Key Enzymes in N-Acyl Amino Acid Biosynthesis

EnzymeFunctionSubstrates (Examples)Cellular Location
PM20D1 Bidirectional N-acyl amino acid synthase/hydrolase. elifesciences.orgFree fatty acids, Free amino acids. elifesciences.orgSecreted (extracellular). elifesciences.org
Fatty Acid Amide Hydrolase (FAAH) Bidirectional N-acyl amino acid synthase/hydrolase. elifesciences.orgN-acyl amino acids, Free fatty acids, Free amino acids. elifesciences.orgIntracellular. elifesciences.org
N-Acyltransferase Catalyzes the transfer of an acyl group to an amino acid. researchgate.netAcyl-CoAs, Amino acids.Varies
Cytochrome c Can catalyze the synthesis of certain NAAAs. nih.govmdpi.comArachidonoyl-CoA, Glycine. nih.govmdpi.comMitochondria

The biosynthesis of N-acyl amino acids draws upon fundamental building blocks from central metabolic pathways. The primary precursors are activated fatty acids and amino acids.

Fatty Acid Precursors: The dodecanoic acid backbone must first be activated. This is achieved by converting the free fatty acid into its coenzyme A (CoA) thioester, dodecanoyl-CoA. This activation step is an ATP-dependent reaction. umaryland.eduyoutube.com

Amino Acid Precursors: The amino acids that participate in these reactions are derived from intermediates of core metabolic pathways such as glycolysis and the Krebs (TCA) cycle. libretexts.org For example, aspartate is derived from oxaloacetate, and serine from 3-phosphoglycerate. libretexts.org The specific amino acid precursor for this compound is an acetylated form of an amino acid.

The general biosynthetic route involves the direct condensation of an acyl-CoA (like dodecanoyl-CoA) with an amino acid, catalyzed by an N-acyltransferase or a similar enzyme. nih.govmdpi.com

Enzymatic Biotransformation and Degradation Pathways

The biological activity of this compound is terminated through enzymatic degradation, which primarily involves breaking the molecule down into its constituent parts.

The most critical step in the degradation of N-acyl amino acids is the hydrolytic cleavage of the stable amide bond that links the fatty acid to the amino acid. nih.govacs.org This reaction is catalyzed by a class of enzymes known as hydrolases.

Fatty Acid Amide Hydrolase (FAAH) is a primary enzyme responsible for the catabolism of a wide range of fatty acid amides, including N-acyl amino acids. elifesciences.orgmdpi.com The action of FAAH releases the free fatty acid (dodecanoic acid) and the corresponding amino acid. elifesciences.org In addition to FAAH, other hydrolases, such as acylase I, have been shown to catalyze the enantioselective hydrolysis of N-acyl amino acids. acs.org The efficiency of this hydrolytic cleavage can be influenced by the chemical nature of the acyl group. nih.govacs.org

Once the dodecanoic acid backbone is released through hydrolysis, it is further metabolized through oxidative pathways to generate energy. khanacademy.org

β-Oxidation: The principal pathway for the degradation of fatty acids is mitochondrial β-oxidation. mdpi.commdpi.com In this cyclical process, the dodecanoic acid chain is shortened by two carbons during each cycle, producing acetyl-CoA, FADH₂, and NADH. youtube.commdpi.com The acetyl-CoA can then enter the TCA cycle for complete oxidation.

ω-Oxidation: An alternative, though typically minor, pathway is ω-oxidation, which involves the oxidation of the terminal methyl carbon of the fatty acid. This process can lead to the formation of dicarboxylic acids. researchgate.net

Reductive biotransformations are less common for the degradation of saturated fatty acids but can be involved in the metabolism of unsaturated or modified fatty acid chains. nih.gov

Microbial Degradation Mechanisms

While specific studies on the microbial degradation of this compound are not readily found, a plausible catabolic pathway can be inferred from known microbial enzymatic activities. The degradation would likely commence with the hydrolysis of the amide bond, a common initial step in the breakdown of N-acylated compounds.

This initial cleavage would be catalyzed by an amidase or a specific N-acyl-amino acid acylase . This enzymatic action would yield two simpler molecules: acetate (B1210297) and 2-aminododecanoic acid.

Proposed Microbial Degradation Pathway of this compound

StepSubstrateEnzyme (Hypothetical)Product(s)Metabolic Fate of Products
1This compoundAmidase / N-acyl-amino acid acylaseAcetate and 2-Aminododecanoic acidAcetate can enter the citric acid cycle via acetyl-CoA. 2-Aminododecanoic acid would undergo further degradation.
22-Aminododecanoic acidTransaminase or Amino acid dehydrogenase2-Oxododecanoic acidEnters fatty acid metabolism.
32-Oxododecanoic acidAlpha-keto acid dehydrogenase complexUndecanoyl-CoA and CO2Undecanoyl-CoA enters the beta-oxidation pathway.

Following the initial hydrolysis, the resulting products would enter central metabolic pathways. Acetate can be readily converted to acetyl-CoA, a key intermediate in the citric acid cycle and various biosynthetic processes. The 2-aminododecanoic acid would likely be catabolized through pathways common to amino acids and fatty acids. This would involve a deamination or transamination reaction to form 2-oxododecanoic acid. Subsequently, this alpha-keto acid could undergo oxidative decarboxylation to yield undecanoyl-CoA, which would then be degraded through the beta-oxidation pathway to generate acetyl-CoA.

Comparative Analysis of Biosynthetic Routes Across Organisms

Specific biosynthetic pathways for this compound have not been elucidated in any organism. However, a probable biosynthetic route can be hypothesized based on the widespread occurrence of N-acetylation reactions in biological systems. The most likely mechanism for the synthesis of this compound is the N-acetylation of 2-aminododecanoic acid.

This reaction would be catalyzed by an N-acetyltransferase , an enzyme that transfers an acetyl group from a donor molecule, most commonly acetyl-CoA , to the amino group of a substrate.

Hypothetical Biosynthetic Pathway of this compound

Substrate(s)Enzyme (Hypothetical)Product(s)
2-Aminododecanoic acid and Acetyl-CoAN-acetyltransferaseThis compound and Coenzyme A

While this specific reaction has not been documented, N-acetylation is a ubiquitous modification process found in all domains of life, from bacteria to eukaryotes. nih.govresearchgate.net In bacteria, N-acetyltransferases are involved in a variety of processes, including the modification of proteins, the synthesis of cell wall components, and the detoxification of xenobiotics. In eukaryotes, these enzymes play crucial roles in protein regulation, metabolism, and signaling. nih.govresearchgate.net Therefore, it is plausible that if an organism were to produce this compound, it would utilize a member of this large and diverse enzyme family. The substrate specificity of the particular N-acetyltransferase would determine the efficiency of this reaction.

Regulation of Biosynthetic and Degradative Enzymes

The regulation of the hypothetical biosynthetic and degradative enzymes for this compound would likely follow established principles of metabolic control.

For the degradative pathway, the expression of the amidase responsible for the initial hydrolysis could be induced by the presence of this compound in the environment. This is a common regulatory strategy in microbial catabolic pathways, ensuring that the necessary enzymes are only synthesized when their substrate is available. The activity of this enzyme could also be subject to feedback inhibition by its products, acetate and 2-aminododecanoic acid, or by downstream metabolites.

For the biosynthetic pathway, the activity of the putative N-acetyltransferase would likely be regulated by the intracellular concentrations of its substrates, 2-aminododecanoic acid and acetyl-CoA. nih.gov High levels of the product, this compound, could potentially exert feedback inhibition on the N-acetyltransferase, preventing its overproduction. khanacademy.org This is a common mechanism for maintaining metabolic homeostasis. khanacademy.org

Molecular Interactions and Mechanistic Elucidation

Characterization of Binding Modes with Biological Macromolecules

The binding of 2-(acetylamino)dodecanoic acid to biological macromolecules such as proteins is a multifaceted process driven by a combination of non-covalent interactions. The specific binding mode will ultimately depend on the topology and chemical environment of the binding site.

The N-acetylated amino acid headgroup of this compound is capable of forming significant hydrogen bonding networks. The amide group provides a hydrogen bond donor (-NH) and a hydrogen bond acceptor (-C=O), while the carboxylic acid group offers another hydrogen bond donor (-OH) and acceptor (-C=O). These features allow for multiple points of interaction with the amino acid residues of a protein.

Potential hydrogen bond interactions can occur with:

The peptide backbone of the protein.

The side chains of polar amino acids such as serine, threonine, asparagine, glutamine, and tyrosine.

The side chains of charged amino acids like lysine, arginine, aspartate, and glutamate.

These interactions are highly directional and play a critical role in the specificity of binding. The geometry of the binding pocket dictates the feasibility and strength of these hydrogen bonds.

Table 1: Potential Hydrogen Bond Interactions of this compound

Functional Group on this compound Role Potential Protein Interacting Partner (Amino Acid Side Chains)
Amide (-NH) Donor Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine
Amide (-C=O) Acceptor Lysine, Arginine, Histidine, Serine, Threonine, Asparagine, Glutamine
Carboxyl (-OH) Donor Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine

This table is illustrative and represents potential interactions based on chemical principles.

The most prominent feature of this compound is its long, saturated twelve-carbon chain (dodecanoic acid tail). This aliphatic tail is highly hydrophobic and will preferentially interact with nonpolar regions of biological macromolecules. This phenomenon, known as the hydrophobic effect, is a major driving force in the binding of lipid-like molecules in aqueous environments.

Leucine

Isoleucine

Valine

Phenylalanine

Tryptophan

The carboxylic acid group of this compound can exist in a deprotonated (anionic) state at physiological pH, carrying a negative charge (-COO⁻). This allows for electrostatic interactions with positively charged residues on a protein's surface or within a binding pocket.

Key amino acids involved in such salt bridge formations include:

Lysine (-NH₃⁺)

Arginine (-C(NH₂)₂⁺)

Histidine (which can be protonated)

The strength of these electrostatic interactions is dependent on the local dielectric constant of the microenvironment within the protein and the pH of the surrounding medium. nih.gov

Biophysical Characterization of Membrane Interactions and Permeability

The amphipathic nature of this compound, possessing both a hydrophobic tail and a polar headgroup, suggests a strong tendency to interact with and partition into biological membranes.

It is anticipated that this compound would readily insert into lipid bilayers, such as those composing cellular membranes or artificial liposomes. The hydrophobic dodecyl tail would embed within the nonpolar core of the bilayer, aligning with the fatty acid chains of the membrane phospholipids (B1166683). This interaction is driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the nonpolar tail and the aqueous environment.

The polar N-acetylated amino acid headgroup would be positioned at the lipid-water interface, interacting with the polar headgroups of the phospholipids and the surrounding water molecules. This orientation is energetically favorable and characteristic of amphipathic molecules within a lipid bilayer.

The incorporation of this compound into a lipid bilayer can potentially alter the physical properties of the membrane. The extent of this influence would depend on the concentration of the molecule within the membrane and the initial composition and phase of the bilayer.

Increased Fluidity: The presence of a single-chain amphiphile can disrupt the ordered packing of the phospholipid tails, leading to an increase in membrane fluidity. This effect would be more pronounced in more rigid, gel-phase membranes.

Structural Perturbations: At higher concentrations, the accumulation of this compound could lead to more significant structural changes, such as altering the membrane curvature or inducing non-lamellar phases. The shape of the molecule, with its bulky headgroup and single tail, could favor the formation of micellar or hexagonal phases.

Further studies using techniques such as differential scanning calorimetry (DSC), fluorescence anisotropy, and nuclear magnetic resonance (NMR) spectroscopy would be required to quantitatively assess these effects on membrane properties.

Table 2: Summary of Predicted Membrane Interactions

Molecular Region Type of Interaction Location in Lipid Bilayer Potential Effect
Dodecyl Tail Hydrophobic Core of the bilayer (with phospholipid tails) Anchoring of the molecule within the membrane
N-acetylamino acid Headgroup Hydrogen Bonding, Electrostatic Lipid-water interface (with phospholipid headgroups and water) Orientation of the molecule at the membrane surface

This table is based on theoretical predictions from the molecular structure.

Allosteric Modulation and Conformational Changes Induced by Compound Binding

Currently, there is a lack of specific studies in the scientific literature detailing the allosteric modulation of proteins or other macromolecules directly by this compound. Allosteric modulation involves the binding of a ligand to a site on a protein other than the active site, inducing a conformational change that alters the protein's activity. While this is a common mechanism for many molecules, research has not yet focused on whether this compound acts as an allosteric modulator.

The potential for this compound to induce conformational changes upon binding would theoretically depend on the specific protein target. The dodecanoic acid backbone provides a significant hydrophobic component, suggesting possible interactions with hydrophobic pockets in proteins. The acetylamino head group could participate in hydrogen bonding. The binding of this compound to a protein could, in principle, disrupt or stabilize existing intramolecular interactions, leading to a shift in the protein's three-dimensional structure and, consequently, its function. However, without experimental data, any discussion of specific conformational changes remains speculative.

Structural Biology of Compound-Macromolecule Complexes (e.g., crystallography, cryo-EM)

A thorough search of structural databases, including the Protein Data Bank (PDB), reveals no deposited crystal or cryo-electron microscopy (cryo-EM) structures of this compound in complex with any macromolecule. Structural biology techniques like X-ray crystallography and cryo-EM are pivotal for visualizing the precise interactions between a ligand and its binding partner at an atomic level.

The absence of such structural data means that the specific binding mode of this compound to any potential protein target is unknown. Key details that would be revealed by these techniques include:

The exact amino acid residues involved in binding.

The orientation of the compound within the binding pocket.

The nature of the chemical interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions).

Any conformational changes in the protein upon ligand binding.

Future structural studies would be essential to elucidate the molecular basis of this compound's activity and to facilitate any structure-based drug design efforts.

Protein-Ligand Interaction Mapping through Mutagenesis Studies

Mutagenesis studies are a powerful tool for identifying the key amino acid residues responsible for ligand binding. By systematically mutating residues in a protein's putative binding site and assessing the impact on ligand binding or activity, researchers can create a detailed map of the protein-ligand interaction.

As with structural biology data, there is a current lack of published mutagenesis studies specifically investigating the binding of this compound to a protein target. Such studies would be crucial for validating any binding hypotheses and for understanding the energetic contributions of individual residues to the binding affinity.

The table below summarizes the lack of available data for the specified areas of research concerning this compound.

Research AreaFindings for this compound
Allosteric Modulation No direct evidence or specific studies available.
Conformational Changes No experimental data on induced conformational changes.
X-ray Crystallography No solved crystal structures of its complexes.
Cryo-EM No cryo-EM structures of its complexes.
Mutagenesis Studies No published studies mapping its protein interaction sites.

Structure Activity Relationship Sar Studies for Mechanistic Understanding

Identification of Key Structural Determinants for Molecular Interactions

The biological activity of 2-(Acetylamino)dodecanoic acid is governed by the specific interplay of its core structural features. The lipophilic fatty acid chain, the polar acetylamino group, and the chiral center at the alpha-carbon (C2) each play a distinct role in molecular recognition and binding affinity.

Role of the Dodecanoic Acid Chain Length and Saturation

The 12-carbon saturated chain of dodecanoic acid is a critical determinant of the molecule's physicochemical properties and biological activity. As a medium-chain fatty acid (MCFA), its length is optimal for specific interactions within biological systems.

Research on N-acyl amino acids (NAAAs) demonstrates that the length of the fatty acyl chain significantly impacts their function. For instance, studies on insulin-degrading enzyme (IDE), a key enzyme in amyloid-beta peptide degradation, have shown that its activity is directly modulated by the chain length of saturated fatty acids. nih.gov MCFAs (C10–C14) were found to stimulate IDE activity, whereas very-long-chain fatty acids (VLCFAs; C20–C24) were inhibitory. nih.gov This suggests that the C12 chain of this compound is within the optimal range for favorable interactions with certain enzymes, likely by fitting into specific hydrophobic pockets or by modulating membrane fluidity to facilitate protein-ligand interactions. nih.govlipotype.com

The saturation of the chain is also important. The absence of double bonds provides a flexible, linear structure that can adopt various conformations to fit into a binding site, a characteristic that is crucial for many fatty acid-binding proteins.

Fatty Acid Chain LengthEffect on Insulin-Degrading Enzyme (IDE) ActivityReference
Medium-Chain (C10-C14)Stimulatory nih.gov
Long-Chain (C16-C18)Neutral / Baseline nih.gov
Very-Long-Chain (C20-C24)Inhibitory nih.gov

Significance of the Acetylamino Moiety

The N-acetyl group at the C2 position fundamentally alters the properties of the molecule compared to the parent amino acid, 2-aminododecanoic acid. N-acetylation is a common biological modification that neutralizes the positive charge of the amino group, transforming it into a polar, non-ionic amide. creative-proteomics.com This modification has several important consequences for molecular interactions:

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). This dual capability is crucial for forming specific, directional interactions with amino acid residues in protein binding sites, such as asparagine, glutamine, or arginine. drugdesign.org

Reduced Polarity: By neutralizing the charge of the amine, the acetyl group makes the molecule more lipophilic, which can enhance its ability to cross cell membranes and interact with hydrophobic targets.

Steric Influence: The acetyl group adds steric bulk at the alpha-carbon, which can influence the molecule's preferred conformation and its fit within a receptor pocket.

Studies on different N-acyl amino acids reveal that the nature of the acyl group is key to activity. While the acetyl group is the simplest acyl moiety, longer acyl chains can lead to different biological profiles. For example, N-stearoyl (C18) derivatives of serine and tyrosine have shown neuroprotective activity, highlighting that the interplay between the acyl chain and the amino acid backbone dictates the ultimate biological effect. nih.gov

Impact of Stereochemistry on Molecular Recognition

With a chiral center at the C2 position, this compound exists as two enantiomers: (R)-2-(Acetylamino)dodecanoic acid and (S)-2-(Acetylamino)dodecanoic acid. Stereochemistry is paramount in biological systems, as enzymes and receptors are themselves chiral and often exhibit a high degree of stereospecificity. longdom.org

The differential activity of enantiomers is a well-established principle in pharmacology. For example, in studies of the bioactive compound 3-Br-acivicin and its derivatives, only the isomers with the natural (S)-configuration at the alpha-carbon, designated (5S, αS), showed significant antiplasmodial activity. nih.govresearchgate.net This was attributed to stereoselective recognition by amino acid transport systems and specific interactions at the target enzyme. nih.govresearchgate.net

This principle strongly suggests that the biological targets of this compound would interact differently with its R and S enantiomers. One enantiomer may bind with high affinity and elicit a biological response, while the other may be significantly less active or even inactive. This stereochemical dependence is a cornerstone of molecular recognition in biological processes.

Correlating Structural Modifications with Biochemical Activity Profiles

SAR studies correlate specific changes in a molecule's structure with its observed biological effects. For N-acyl amino acids, modifications to either the fatty acid or the amino acid component can lead to vastly different activity profiles.

For instance, research into the broader class of NAAAs has uncovered diverse biological roles based on their structure. N-acyl alanines have been noted for their antiproliferative effects, while N-oleoyl phenylalanine plays a role in regulating energy homeostasis. nih.gov Furthermore, N-aryl amino acids, where the acyl group is replaced by an aromatic ring, have demonstrated significant antibacterial potential. mdpi.com These findings illustrate a clear principle: the biochemical profile of an N-acyl amino acid is not determined by a single component but by the unique combination of its lipophilic tail and its amino acid headgroup.

A hypothetical SAR study on this compound could involve synthesizing analogs and testing them in a relevant assay (e.g., enzyme inhibition, receptor binding). The resulting data would allow for the correlation of structural features with activity.

Structural ModificationExample Analog ClassObserved Biochemical Activity ProfileReference
Variation in Amino AcidN-Stearoyl-Tyrosine/SerineNeuroprotection nih.gov
Variation in Amino AcidN-Acyl-AlaninesAntiproliferative Effects nih.gov
Variation in Acyl GroupN-Aryl Amino AcidsAntibacterial Activity mdpi.com
Variation in Acyl GroupN-Oleoyl-PhenylalanineEnergy Homeostasis Regulation nih.gov

Systematic Derivatization and Analog Synthesis for SAR Exploration

To fully explore the SAR of this compound, a systematic approach to synthesizing derivatives is necessary. This involves modifying one part of the molecule at a time while keeping the rest constant. Key strategies include:

Varying the Acyl Chain: Synthesizing a homologous series of 2-(acetylamino)alkanoic acids with different chain lengths (e.g., C8, C10, C14, C16) would precisely map the effect of lipophilicity and chain length on activity. Introducing unsaturation or branching into the chain could also reveal important structural requirements.

Modifying the N-Acyl Group: Replacing the acetyl group with other acyl groups (e.g., propionyl, butyryl, benzoyl) would probe the steric and electronic requirements of the binding pocket for this part of the molecule.

Altering the Carboxylic Acid: Esterification or amidation of the carboxyl group would determine its importance for activity. If the free carboxylate is essential for binding (e.g., through ionic interactions), these modifications would likely abolish activity.

Such synthetic campaigns are fundamental to drug discovery and mechanistic biology, as they generate the compounds needed to build a comprehensive SAR model. For example, the synthesis of a series of 2-aryloxyacetylamino-2-deoxy-D-glucoses allowed researchers to identify which substitutions on the aromatic ring led to the highest plant growth-regulating activity. researchgate.net

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations of Compound Behavior in Biological Environments

Simulation of Compound-Protein/Membrane Complexes

Molecular dynamics (MD) simulations are a primary tool for investigating the interactions between small molecules and biological macromolecules such as proteins and lipid membranes. aups.org.au For a molecule like 2-(Acetylamino)dodecanoic acid, which possesses both a polar head group (N-acetylamino acid) and a long hydrophobic tail (dodecanoic acid), its interaction with proteins and cell membranes is of significant interest.

While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of such simulations can be inferred from studies on similar N-acylated amino acids and fatty acids. These simulations can reveal the atomic-level details of how the compound might bind to a protein's active or allosteric site. The binding free energy, a key parameter that indicates the affinity of a compound for a target, can be calculated from these simulations to distinguish between different binding poses or candidate molecules. mdpi.com

When interacting with a lipid membrane, simulations can predict the compound's orientation and depth of insertion. The amphiphilic nature of this compound suggests it would likely orient with its hydrophobic dodecanoic tail inserted into the lipid bilayer's core, while the more polar N-acetylamino head group remains near the aqueous interface. acs.orgnih.gov Coarse-grained (CG) MD simulations, which simplify the atomic representation to study larger systems over longer timescales, are particularly useful for observing processes like the self-assembly of such molecules within a membrane. nih.gov

Analysis of Conformational Dynamics and Stability

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Computational methods allow for the exploration of the conformational landscape of this compound to identify low-energy, stable structures.

Members of the ANL superfamily of adenylating enzymes, which includes acyl-CoA synthetases, utilize large-scale domain rotations to catalyze different steps in their reactions. acs.orgnih.gov Understanding the conformational dynamics of substrates like N-acylated amino acids is crucial for deciphering these enzymatic mechanisms. While specific studies on this compound are sparse, research on related long-chain acyl-CoA synthetases indicates that significant conformational changes occur upon substrate binding and catalysis. acs.org

Simulations can track the dynamics of the molecule over time, revealing its flexibility and the potential for transitions between different conformational states. nih.gov This is particularly relevant for the long dodecanoic acid chain, which has numerous rotatable bonds. The analysis can identify the most probable conformations in different environments (e.g., in water versus within a lipid membrane).

Investigations of Solvent Effects and Hydration Shells

The interaction of a molecule with its surrounding solvent, typically water in biological systems, profoundly influences its behavior. The polar N-acetylamino group of this compound is expected to form hydrogen bonds with water molecules, creating an organized "hydration shell" around it. In contrast, the nonpolar dodecyl chain will induce a different structuring of water, a phenomenon known as the hydrophobic effect.

Computational simulations can explicitly model the water molecules and quantify these interactions. Methods like calculating the radial distribution function can provide a detailed picture of the hydration shell's structure and dynamics. Understanding these solvent effects is critical for accurately predicting the compound's solubility, partitioning between different biological compartments (like water and membranes), and its binding affinity to proteins. utah.edu The process of binding to a protein or inserting into a membrane often involves the stripping away of this hydration shell, which has an associated energetic cost that simulations can help quantify.

In Silico Prediction of Biochemical Pathways and Metabolites

Predicting how a compound is metabolized in the body is a critical aspect of pharmacology and toxicology. In silico tools for metabolism prediction have become increasingly sophisticated, employing both rule-based and machine learning approaches to identify potential metabolites. eurekaselect.com

For this compound, several metabolic transformations could be predicted:

Hydrolysis: The amide bond could be cleaved by amidase enzymes, yielding dodecanoic acid and N-acetyl-α-aminocarboxylic acid.

Oxidation: The long dodecanoic acid chain is a likely substrate for cytochrome P450 enzymes, which could introduce hydroxyl groups at various positions (ω- and (ω-1)-hydroxylation are common for fatty acids). Further oxidation could lead to dicarboxylic acids.

Beta-oxidation: Following hydrolysis, the liberated dodecanoic acid would likely enter the fatty acid beta-oxidation pathway to be broken down into acetyl-CoA units for energy production. wikipedia.org

Modern prediction tools, some based on deep learning and neural machine translation models, can process a molecule's structure (often as a SMILES string) and predict its metabolites without being limited to predefined reaction rules. nih.govkavrakilab.orgresearchgate.net These methods can provide a more comprehensive picture of a compound's metabolic fate, identifying metabolites from both Phase I and Phase II reactions catalyzed by a wide range of enzymes. news-medical.net

Table 2: Potential In Silico Predicted Metabolic Reactions for this compound

Metabolic Reaction Type Potential Enzyme Class Predicted Products
Amide Hydrolysis Amidases / Hydrolases Dodecanoic acid, N-acetyl-α-aminocarboxylic acid
ω-Hydroxylation Cytochrome P450 (CYP) 2-(Acetylamino)-12-hydroxydodecanoic acid
(ω-1)-Hydroxylation Cytochrome P450 (CYP) 2-(Acetylamino)-11-hydroxydodecanoic acid

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, untested compounds and provide insights into the molecular features that are important for a specific biological effect.

While no specific QSAR models for this compound were identified in the literature reviewed, the principles of QSAR can be applied to understand its potential activities. A QSAR study on a series of related N-acyl amino acids would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., partial charges on atoms).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the observed biological activity (e.g., enzyme inhibition, receptor binding). A well-validated QSAR model can offer mechanistic insights by identifying which descriptors are most influential. nih.gov For instance, a model might reveal that the anti-thrombotic activity of a class of compounds is positively correlated with the presence of positively charged ring carbons and negatively correlated with a specific arrangement of oxygen atoms. nih.gov For this compound and its analogues, a QSAR model could elucidate the optimal chain length of the fatty acid or the ideal properties of the amino acid head group for a given therapeutic target.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Methodologies for Complex Analogs

The synthesis of N-acyl amino acids, including 2-(acetylamino)dodecanoic acid, traditionally involves methods like the Schotten-Baumann condensation. researchgate.net However, to fully explore the structure-activity relationships and biological functions of this class of molecules, the development of novel synthetic methodologies is crucial. Future research will likely focus on creating more complex and structurally diverse analogs of this compound.

Key areas for development include:

Chemo-enzymatic Methods: Combining the advantages of chemical and enzymatic synthesis can lead to highly specific and efficient production of optically pure analogs. researchgate.net

Advanced Catalysis: The use of novel catalysts in enzymatic synthesis, such as lipases and proteases, could enable reactions under milder conditions, improving yields and reducing environmental impact. researchgate.net

Combinatorial Synthesis: Generating libraries of diverse analogs by systematically modifying the acyl chain length, saturation, and the amino acid moiety will be essential for high-throughput screening and identifying molecules with enhanced or novel biological activities.

Stereoselective Synthesis: Developing strategies for the stereoselective synthesis of analogs is critical, as the chirality of the amino acid component can significantly influence biological activity. nih.gov

These advanced synthetic routes will provide the necessary tools to create a wide range of molecular probes for investigating the biological targets and pathways modulated by this compound.

Application of Advanced Spectroscopic Techniques for Real-Time Interaction Analysis

Understanding how this compound interacts with its biological targets in real-time is a significant challenge that advanced spectroscopic techniques are poised to address. azooptics.com Traditional methods often provide static snapshots, but emerging technologies can offer dynamic insights into molecular interactions as they occur. spectroscopyonline.com

Future applications will likely involve:

High-Resolution Mass Spectrometry (MS): Techniques like liquid chromatography-electrospray ionization MS (LC-ESI-MS) can identify and quantify the compound and its metabolites in complex biological samples with high accuracy and sensitivity. azooptics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the three-dimensional structure of the compound and its complexes with proteins or other biological molecules, providing detailed information about binding interfaces. mdpi.com

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to study the conformational changes in both the lipid and its binding partners upon interaction, even within a cellular environment. azooptics.comacs.org

Ultrafast Spectroscopy: These cutting-edge methods allow for the observation of molecular dynamics on extremely short timescales (femtoseconds), providing unprecedented insights into the transient states and kinetics of binding events. spectroscopyonline.com

By integrating these techniques, researchers can build a comprehensive picture of the molecular mechanisms underlying the biological activity of this compound.

Spectroscopic TechniqueInformation ProvidedPotential Application for this compound
Mass Spectrometry (MS) Precise mass and structural information for identification and quantification. azooptics.comTracking metabolic fate and identifying binding partners in complex mixtures.
NMR Spectroscopy Detailed 3D structure, dynamics, and molecular interactions. mdpi.comCharacterizing the binding site and conformational changes upon interaction with a target protein.
FT-IR Spectroscopy Information on functional groups and molecular vibrations. azooptics.comMonitoring conformational changes in real-time during binding events. acs.org
Raman Spectroscopy Molecular composition and structure, complementary to IR. spectroscopyonline.comNon-invasive analysis of the compound's distribution and interaction within living cells.

Systems Biology Approaches to Elucidate Network-Level Interactions

To fully comprehend the biological role of this compound, it is essential to move beyond single-target interactions and adopt a systems biology approach. frontiersin.org This holistic perspective aims to understand how the compound influences complex cellular networks and pathways. drugtargetreview.com Systems biology combines experimental data with computational modeling to map the intricate web of molecular interactions that govern cellular behavior. benthamscience.com

Future research in this area will focus on:

Network Pharmacology: Identifying the multiple targets of this compound and its analogs and mapping these targets onto protein-protein interaction and signaling pathway networks.

Fluxomics: Analyzing how the compound alters metabolic fluxes throughout the cell, which is particularly relevant given its nature as a lipid-amino acid conjugate. elifesciences.org

Computational Modeling: Developing mathematical models that simulate the dynamic behavior of the networks perturbed by the compound, allowing for predictions of its system-wide effects. frontiersin.org

This approach can reveal emergent properties and non-obvious functional roles of this compound that would be missed by traditional, reductionist methods. drugtargetreview.com

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Roles

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to study the biological effects of this compound on a global scale. mdpi.com Integrating data from genomics, transcriptomics, proteomics, and metabolomics can offer a comprehensive, multi-layered view of the cellular response to this compound. nih.govresearchgate.net

Key strategies for multi-omics integration include:

Metabolomics: To identify and quantify this compound and related N-acyl amino acids in various tissues and biofluids, revealing how their levels change with diet, microbial activity, or disease states. technologynetworks.com

Proteomics: To identify changes in protein expression and post-translational modifications that occur in response to the compound, helping to pinpoint affected pathways and downstream effectors.

Transcriptomics: To measure changes in gene expression, providing insights into the regulatory networks that are activated or repressed by the compound.

Integrated Pathway Analysis: Using bioinformatics tools to overlay data from different omics layers onto biological pathways and networks, which can reveal the mechanisms of action and provide a holistic understanding of the compound's function. nih.govmdpi.com

This integrated approach is essential for moving from a list of molecular changes to a functional understanding of the biological roles of this compound. nih.gov

Omics LayerType of Data GeneratedContribution to Understanding Biological Roles
Genomics DNA sequence variationsIdentifies genetic predispositions that may alter response to the compound.
Transcriptomics Gene expression levels (RNA)Reveals which genes and regulatory pathways are affected by the compound.
Proteomics Protein expression and modificationsPinpoints the specific proteins and cellular machinery that execute the compound's effects.
Metabolomics Small molecule profilesDirectly measures the levels of the compound and its metabolic byproducts, linking it to biochemical state. technologynetworks.com

Methodological Innovations in Computational Biology for Predicting Compound Behavior

Computational biology and cheminformatics are becoming indispensable tools for predicting the biological activity of molecules and guiding experimental research. elsevierpure.com For this compound, innovations in this field can accelerate the discovery of its functions and the development of potent analogs.

Emerging computational methodologies include:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of this compound and its analogs with their biological activities. This can guide the design of new compounds with desired properties. elsevierpure.com

Molecular Docking and Dynamics Simulations: In silico simulations can predict how the compound binds to potential protein targets and can model the dynamic behavior of the resulting complex over time, providing insights into binding affinity and mechanism of action. nih.gov

Machine Learning and AI: Utilizing artificial intelligence algorithms to analyze large datasets from high-throughput screening and omics studies to identify complex patterns and predict the biological properties of novel, untested analogs. spectroscopyonline.com

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the design process to prioritize candidates with favorable pharmacological profiles.

These computational approaches, when used in a feedback loop with experimental validation, can significantly streamline the process of understanding and harnessing the therapeutic potential of this compound.

Exploration of this compound in Specific Model Organisms (non-human)

To translate basic biochemical findings into a physiological context, it is essential to study the effects of this compound in living organisms. Non-human model organisms provide a powerful platform for dissecting the compound's role in complex biological processes.

Future research should leverage a variety of model systems:

Drosophila melanogaster (Fruit Fly): The fruit fly is a valuable model for genetic studies. Given that other N-acyl amino acids have been detected in this organism, it could be used to screen for genes that are involved in the synthesis, degradation, and signaling pathways of this compound. nih.gov

Caenorhabditis elegans (Nematode): This simple organism is well-suited for studying the effects of the compound on lifespan, development, and neurobehavioral responses.

Danio rerio (Zebrafish): The zebrafish model is ideal for high-throughput screening of analogs and for visualizing the compound's effects on development and organ function in a vertebrate system.

Rodent Models (Mice, Rats): Murine models are indispensable for studying the role of this compound in mammalian physiology and disease. elifesciences.org For instance, orthotopic mouse models could be used to investigate the effects of related compounds on disease progression. mdpi.com

By studying the compound in these diverse organisms, researchers can gain crucial insights into its conserved physiological functions and its potential relevance to human health and disease.

Q & A

Q. What experimental approaches are recommended for synthesizing 2-(Acetylamino)dodecanoic acid with high chiral purity?

Methodological Answer:

  • Chiral Synthesis : Use Fmoc-protected intermediates (e.g., (2S)-2-(Fmoc-amino)dodecanoic acid) to preserve stereochemistry during acetylation. Purify intermediates via reverse-phase HPLC with a C18 column and monitor using LC-MS to confirm retention of chiral integrity .
  • Characterization : Validate purity (>98%) via 1H^1H-NMR and 13C^{13}C-NMR to resolve peaks corresponding to acetyl and dodecanoic acid moieties. Compare retention times with reference standards to avoid racemization artifacts .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) for this compound?

Methodological Answer:

  • Standardized Protocols : Replicate measurements under controlled conditions (e.g., DSC for melting point, shake-flask method for solubility in polar/nonpolar solvents). Cross-reference with analogs like 12-hydroxydodecanoic acid, which shares structural similarities (e.g., long alkyl chain) and has well-documented solubility profiles in ethanol and DMSO .
  • Data Harmonization : Use computational tools (e.g., COSMO-RS) to predict solubility and compare with experimental results, adjusting for impurities or hydration states .

Advanced Research Questions

Q. What strategies resolve contradictions in toxicity profiles of this compound derivatives observed across in vitro and in vivo models?

Methodological Answer:

  • Tiered Toxicity Testing :
    • In Vitro : Assess acute toxicity (e.g., mitochondrial membrane potential disruption in HepG2 cells) and compare with structurally related compounds like undecanoic acid, which exhibits low cytotoxicity at ≤100 µM .
    • In Vivo : Conduct subchronic exposure studies in rodent models, focusing on organ-specific effects (e.g., liver/kidney histopathology). Use dose-response curves to identify no-observed-adverse-effect levels (NOAELs) .
  • Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to identify pathways (e.g., oxidative stress, lipid metabolism) perturbed by the compound .

Q. How can researchers optimize the stability of this compound in aqueous solutions for long-term biochemical assays?

Methodological Answer:

  • Stabilization Techniques :
    • Use lyophilization to store the compound in anhydrous form, reconstituting in degassed buffers (pH 7.4) with antioxidants (e.g., 0.1% ascorbic acid) to prevent hydrolysis of the acetyl group.
    • Monitor degradation via UPLC-UV at 220 nm, comparing with degradation products like 2-aminoacrylic acid .
  • Temperature Control : Store solutions at −80°C in amber vials to minimize photodegradation and thermal decomposition .

Analytical and Data Challenges

Q. What advanced analytical techniques are critical for distinguishing this compound from its structural isomers (e.g., 2-acetylamino-6-chlorobenzoic acid)?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Use Q-TOF or Orbitrap systems to resolve mass differences (<1 ppm) between isomers (e.g., m/z 285.1934 for this compound vs. m/z 227.0353 for 2-acetylamino-6-chlorobenzoic acid) .
  • 2D-NMR : Employ 1H^1H-13C^{13}C-HSQC and HMBC to map JJ-coupling between the acetyl group and the dodecanoic acid backbone, which is absent in benzoic acid derivatives .

Q. How should researchers interpret conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) in studies of this compound?

Methodological Answer:

  • Dose-Dependent Analysis : Establish IC50_{50} values for antimicrobial activity (e.g., against E. coli or S. aureus) and compare with mammalian cell cytotoxicity thresholds (e.g., IC50_{50} >100 µM in HEK293 cells). Use selectivity indices (SI = IC50_{50} cytotoxic / IC50_{50} antimicrobial) to prioritize therapeutic potential .
  • Mode of Action Studies : Perform time-kill assays and membrane permeability tests (e.g., SYTOX Green uptake) to differentiate between membrane disruption (broad cytotoxicity) and target-specific inhibition .

Synthesis and Scalability

Q. What catalytic systems improve the yield of this compound in large-scale synthesis?

Methodological Answer:

  • Enzymatic Catalysis : Use immobilized lipases (e.g., Candida antarctica Lipase B) for regioselective acetylation of dodecanoic acid precursors in nonpolar solvents (e.g., hexane), achieving >90% yield .
  • Microwave-Assisted Synthesis : Optimize reaction parameters (e.g., 100°C, 30 min) to reduce side products like N-acetylated byproducts .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles. Work in a fume hood to avoid inhalation of fine powders .
  • Spill Management : Neutralize spills with 5% sodium bicarbonate solution and adsorb with vermiculite. Dispose via hazardous waste channels per EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.